Gas Permeability in 6FDA-Based Polyimide Membranes: DAF vs. mPD and Other Large Aromatic Diamines
In 6FDA-based polyimides, the gas permeability coefficients for H₂, O₂, N₂, CO₂, and CH₄ follow a distinct order depending on the diamine monomer: DAFO < mPD ~ DAF < CDA < ECDA < DDBT. This demonstrates that 2,7-diaminofluorene (DAF) yields polyimide films with permeability coefficients comparable to those derived from the simpler, more flexible 1,3-phenylenediamine (mPD), but significantly different from its oxidized analog DAFO and the carbazole-based diamines CDA and ECDA [1]. Notably, while DAF provides a permeability baseline, the permselectivity for key gas pairs (H₂/CH₄, CO₂/CH₄, O₂/N₂) is not significantly enhanced over mPD; substantial improvements require switching to monomers like DDBT or CDA [2]. This positions DAF as a monomer for achieving moderate permeability without sacrificing the processability benefits of aromatic polyimides, in contrast to DAFO which restricts permeation.
| Evidence Dimension | Gas Permeability Coefficient (Relative Order) |
|---|---|
| Target Compound Data | 6FDA-DAF: Permeability coefficients for H₂, O₂, N₂, CO₂, CH₄ |
| Comparator Or Baseline | 6FDA-mPD (baseline), 6FDA-DAFO (oxidized analog), 6FDA-CDA, 6FDA-ECDA, 6FDA-DDBT |
| Quantified Difference | Order: DAFO < mPD ≈ DAF < CDA < ECDA < DDBT; DAF permselectivity for H₂/CH₄ and CO₂/CH₄ is not significantly different from mPD |
| Conditions | 6FDA-based polyimide films, gas permeability measurements |
Why This Matters
This ranking informs the selection of DAF when moderate gas permeability is required, and rules it out when high permselectivity is the primary goal, guiding procurement toward more specialized diamines like DDBT for advanced separation membranes.
- [1] K. Tanaka et al., Gas permeability and permselectivity of polyimides with large aromatic rings, Journal of Polymer Science Part B: Polymer Physics, 1995, 33(13), 1907-1915. View Source
- [2] K. Tanaka et al., Gas-Permeability and Permselectivity of Polyimides with Large Aromatic Rings, CHERIC, 1995. View Source
